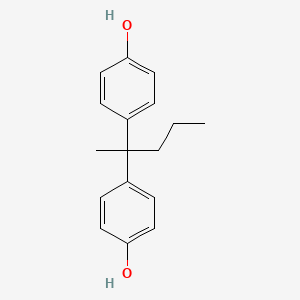

2,2-Bis(4-hydroxyphenyl)pentane

Description

Properties

CAS No. |

4204-58-4 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

4-[2-(4-hydroxyphenyl)pentan-2-yl]phenol |

InChI |

InChI=1S/C17H20O2/c1-3-12-17(2,13-4-8-15(18)9-5-13)14-6-10-16(19)11-7-14/h4-11,18-19H,3,12H2,1-2H3 |

InChI Key |

WCUDAIJOADOKAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Mechanistic Insight :

- The 2,2-substitution in pentane derivatives may reduce ER interaction compared to 2,3-stereoisomers (e.g., norhexestrol), where optimal spatial alignment enhances binding .

Environmental Persistence and Biodegradation

Key Findings :

- BPA degrades rapidly via bacterial pathways, while pentane derivatives are less studied. The central chain length and substitution pattern may influence enzymatic accessibility .

Preparation Methods

Reaction Mechanism and Substrate Selection

The acid-catalyzed condensation of 4-hydroxyphenol with ketones is a well-established route for bisphenol synthesis. For 2,2-bis(4-hydroxyphenyl)pentane, 3-pentanone serves as the carbonyl precursor. The reaction proceeds via electrophilic aromatic substitution, where the carbonyl carbon is activated by protonation, enabling nucleophilic attack by the phenolic rings. Organosulfonic acids, such as dodecylbenzenesulfonic acid (DBSA), are preferred over mineral acids due to their higher solubility in phenolic melts and reduced corrosivity.

Optimized Reaction Conditions

A modified protocol derived from US10308579B2 involves:

-

Melting 4-hydroxyphenol at 90–100°C.

-

Adding 3-pentanone (0.5 molar equivalents) and DBSA (2–5 mol%) under nitrogen.

-

Maintaining the reaction at 110–120°C for 12–24 hours.

Key Parameters:

Yield and Purity

Under optimized conditions, this method achieves 85–92% yield with >99% purity by HPLC. Impurities include trace amounts of 4-hydroxyphenyl-3-pentanone adducts (<0.5%), which are removed via toluene washes.

Enolate-Mediated Alkylation of Acetylacetone Derivatives

Sodium Enolate Generation and Coupling

Sodium enolates of pentane-2,4-dione (acetylacetone) react with 4-methoxyphenyl iodide to form the bis-aryl intermediate, which is demethylated to yield the target compound. The process involves:

Challenges and Mitigation Strategies

-

Side Reactions: Over-alkylation at the γ-position is suppressed by maintaining low temperatures (−20°C) during enolate formation.

-

Demethylation Efficiency: BBr₃ achieves >95% demethylation but requires strict anhydrous conditions to avoid hydrolysis.

Yield: 65–72% after purification by column chromatography.

Friedel-Crafts Alkylation with 1,5-Dihalopentanes

Traditional Lewis Acid Catalysis

Friedel-Crafts alkylation using 1,5-dibromopentane and 4-hydroxyphenol in the presence of AlCl₃ has been explored. However, this method suffers from poor regioselectivity, yielding mixtures of 2,2- and 3,3-isomers.

Solvent and Stoichiometry Effects

-

Solvent: Nitromethane enhances AlCl₃ activity but promotes side reactions. Dichloromethane offers better control, albeit with slower kinetics.

-

Stoichiometry: A 1:2.2 ratio of dihalopentane to phenol maximizes bis-aryl product formation (55–60% yield).

Protective Group Strategies for Hydroxyl Functionality

Allyl Ether Protection

To prevent oxidation or undesired electrophilic substitution, phenolic hydroxyl groups are protected as allyl ethers before condensation. The sequence involves:

-

Treating 4-hydroxyphenol with allyl bromide and K₂CO₃ in acetone.

-

Condensing the protected phenol with 3-pentanone using DBSA.

Advantages:

-

Stability: Allyl groups resist acidic and basic conditions.

-

Yield Improvement: Overall yield increases to 78% compared to unprotected routes.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed Cond. | DBSA | 85–92 | >99 | High purity, scalable |

| Enolate Alkylation | NaH/CuI | 65–72 | 95 | Functional group tolerance |

| Friedel-Crafts Alkylation | AlCl₃ | 55–60 | 85 | Low-cost reagents |

| Protected Condensation | DBSA/Pd-C | 78 | 98 | Avoids side reactions |

Cost Considerations:

Q & A

Q. What are the recommended synthetic routes for 2,2-Bis(4-hydroxyphenyl)pentane, and what critical parameters affect yield?

Methodological Answer: The synthesis typically involves acid-catalyzed condensation of 4-hydroxyphenyl derivatives with pentane precursors. Key parameters include:

- Catalyst choice : Sulfuric acid or Lewis acids (e.g., AlCl₃) are common, but selectivity may vary with steric hindrance .

- Temperature control : Exothermic reactions require precise cooling (0–5°C) to minimize side products like oligomers or halogenated byproducts (common in analogs such as dichlorophenyl derivatives) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical due to polar hydroxyl groups .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR : The ortho- and para-protons on the hydroxyphenyl groups show distinct splitting patterns (e.g., doublets at δ 6.8–7.3 ppm for aromatic protons). The pentane backbone methylene protons appear as a multiplet (δ 1.2–1.8 ppm) .

- FT-IR : O–H stretching (3200–3600 cm⁻¹) and C–O phenolic bonds (1250–1300 cm⁻¹) confirm hydroxyl group presence .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation from analogs like BPA, with [M-H]⁻ ions detected in negative mode .

Advanced Research Questions

Q. How does the extended pentane backbone in this compound influence its reactivity compared to Bisphenol A (BPA)?

Methodological Answer: The pentane chain increases hydrophobicity and steric bulk, altering:

- Solubility : Lower aqueous solubility (logP ~3.8 vs. BPA’s ~3.3) necessitates solvent optimization for biological assays (e.g., DMSO stock solutions) .

- Oxidative Stability : The central methylene group is more susceptible to oxidation than BPA’s propane backbone, requiring inert atmospheres (N₂/Ar) during storage .

- Biological Interactions : Molecular dynamics simulations suggest weaker hydrogen bonding with estrogen receptors compared to BPA, reducing endocrine disruption potential .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles : Byproducts like chlorinated derivatives (from synthesis) can confound bioactivity results. Rigorous LC-MS purity checks (>98%) are essential .

- Assay Conditions : Variability in cell lines (e.g., MCF-7 vs. HepG2) or solvent carriers (DMSO vs. ethanol) impacts dose-response curves. Standardize protocols per OECD guidelines .

- Metabolic Stability : Hepatic microsome assays (e.g., rat S9 fractions) reveal rapid glucuronidation, which may explain low in vivo activity despite in vitro potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.